N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide
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Overview
Description
N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide is an organic compound with a unique structure that includes a sulfonimidoyl group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(methylsulfonimidoyl)aniline.
Formation of the Amide Bond: The aniline derivative is then reacted with acryloyl chloride under basic conditions to form the desired prop-2-enamide structure.
The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Base: Triethylamine or another organic base to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is typically carried out at low temperatures (0-5°C) to control the rate of reaction and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Steps: Such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The sulfonimidoyl group can be oxidized to form sulfonyl derivatives.
Reduction: The amide bond can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a precursor for drug development, particularly in designing inhibitors for specific enzymes.
Materials Science: Utilized in the synthesis of polymers and advanced materials due to its unique structural properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism by which N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, inhibiting their activity.
Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Phenylsulfonimidoyl)phenyl]prop-2-enamide: Similar structure but with a phenyl group instead of a methyl group.
N-[3-(Methylsulfonyl)phenyl]prop-2-enamide: Similar structure but with a sulfonyl group instead of a sulfonimidoyl group.
Uniqueness
N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide is unique due to the presence of the sulfonimidoyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
N-[3-(methylsulfonimidoyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-3-10(13)12-8-5-4-6-9(7-8)15(2,11)14/h3-7,11H,1H2,2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHCBZUXLNOBAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=CC(=C1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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